2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}-N-[4-(trifluoromethyl)phenyl]acetamide

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

2-{[2-(Pyrrolidin-1-yl)quinolin-8-yl]oxy}-N-[4-(trifluoromethyl)phenyl]acetamide (CAS 921884-69-7) is a synthetic small molecule (MW 415.4 g/mol; formula C22H20F3N3O2) belonging to the quinolin-8-yloxy acetamide class, characterized by a 2-pyrrolidinyl-quinoline core linked via an oxyacetamide bridge to a 4-trifluoromethylphenyl terminus. The compound has been deposited as a non-polymer chemical component (JYO) in the Protein Data Bank (PDB 7ZUN), confirming its structural identity and stereo-chemical representation at the resolution suitable for structure-based drug design.

Molecular Formula C22H20F3N3O2
Molecular Weight 415.4 g/mol
CAS No. 921884-69-7
Cat. No. B6568699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}-N-[4-(trifluoromethyl)phenyl]acetamide
CAS921884-69-7
Molecular FormulaC22H20F3N3O2
Molecular Weight415.4 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)C(F)(F)F)C=C2
InChIInChI=1S/C22H20F3N3O2/c23-22(24,25)16-7-9-17(10-8-16)26-20(29)14-30-18-5-3-4-15-6-11-19(27-21(15)18)28-12-1-2-13-28/h3-11H,1-2,12-14H2,(H,26,29)
InChIKeyXZJJFQQYIQTDFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[2-(Pyrrolidin-1-yl)quinolin-8-yl]oxy}-N-[4-(trifluoromethyl)phenyl]acetamide (CAS 921884-69-7): Core Scaffold Identity and Physicochemical Baseline for Procurement Screening


2-{[2-(Pyrrolidin-1-yl)quinolin-8-yl]oxy}-N-[4-(trifluoromethyl)phenyl]acetamide (CAS 921884-69-7) is a synthetic small molecule (MW 415.4 g/mol; formula C22H20F3N3O2) belonging to the quinolin-8-yloxy acetamide class, characterized by a 2-pyrrolidinyl-quinoline core linked via an oxyacetamide bridge to a 4-trifluoromethylphenyl terminus [1][2]. The compound has been deposited as a non-polymer chemical component (JYO) in the Protein Data Bank (PDB 7ZUN), confirming its structural identity and stereo-chemical representation at the resolution suitable for structure-based drug design [3]. The 4-CF3 substituent distinguishes it from close-in analogs bearing 4-Br, 4-OEt, 2-F, or 4-ethylphenyl termini, which share the identical 2-(pyrrolidin-1-yl)quinolin-8-yloxy scaffold but differ substantially in electronic character, lipophilicity, and metabolic stability [2][4]. This compound is supplied primarily as a research reagent (typical purity ≥95%) for in vitro and in vivo target-identification and lead-optimization campaigns .

Why In-Class Quinolin-8-yloxy Acetamide Analogs Cannot Be Generically Substituted for CAS 921884-69-7 in Target-Centric Research


Although over 15 commercially listed analogs share the 2-(pyrrolidin-1-yl)quinolin-8-yloxy acetamide scaffold, their biological activity profiles diverge sharply because the terminal aryl substituent dictates both molecular recognition and ADME properties [1]. The 4-trifluoromethyl group imparts strong electron-withdrawing character (Hammett σp ≈ 0.54), increases lipophilicity (ClogP increment ~0.8–1.2 vs. non-halogenated analogs), and enhances metabolic stability relative to 4-Br, 4-OEt, 4-ethyl, or 2-F congeners [1]. The closest purchasable analogs (CAS 921884-57-3, 921884-63-1, 921537-74-8) are uncharacterized in the same assay system, meaning a direct activity comparison is not currently possible; the absence of parallel head-to-head data means that any substitution decision carries an unquantified risk of altered potency, selectivity, or pharmacokinetics [2]. In target-classes where minor electronic perturbation of the terminal aryl ring is known to cause >10-fold shifts in IC50—such as with quinolin-8-yloxy acetamides targeting MAO-B or PRMT5—these uncharacterized differences can render an analog inactive or promiscuous [3].

Quantitative Differentiation Evidence for 2-{[2-(Pyrrolidin-1-yl)quinolin-8-yl]oxy}-N-[4-(trifluoromethyl)phenyl]acetamide vs. Closest Analogs and In-Class Alternatives


Structural and Physicochemical Differentiation vs. 4-Br, 4-OEt, 2-F, and 4-Ethylphenyl Analogs

The target compound bears a 4-trifluoromethylphenyl group (Hammett σp = +0.54; Hansch π = +0.88) at the acetamide terminus. This distinguishes it from the closest purchasable analogs: N-(4-bromophenyl) (CAS 921806-87-3; σp = +0.23, π = +0.86), N-(4-ethoxyphenyl) (CAS 921884-63-1; σp = -0.24, π = +0.38), N-(2-fluorophenyl) (CAS 921884-57-3; σp = +0.06, π = +0.14 for ortho-F), and N-(4-ethylphenyl) (CAS 921537-74-8; σp = -0.15, π = +1.02) [1]. The 4-CF3 group provides the strongest electron-withdrawing effect among commercially available analogs in this series, with a calculated ClogP difference of +0.8 to +1.2 log units vs. non-halogenated congeners, predicting higher passive membrane permeability and differential CYP450 metabolic susceptibility [1]. No head-to-head biological activity data for these five compounds exist in any single assay; selection among them therefore rests on these measurable physicochemical parameters as proxies for anticipated pharmacokinetic and target-engagement behavior [2].

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Class-Level MAO-B Inhibitory Activity: Benchmarking Against a Related Quinolin-8-yloxy Scaffold

Although no MAO-B inhibition data are available for CAS 921884-69-7 itself, a closely related quinolin-8-yloxy acetamide scaffold (lacking the 2-pyrrolidine substituent on the quinoline ring) shows potent MAO-B inhibition: IC50 = 3.80 nM against recombinant human MAO-B and IC50 = 1.70 nM against human supersomes MAO-B, with >15,000-fold selectivity over MAO-A (IC50 > 1.00E+5 nM for an analog) [1][2]. A different analog in the same scaffold class demonstrated IC50 = 209 nM against rat brain MAO-B [3]. These data establish that the quinolin-8-yloxy acetamide pharmacophore is a privileged scaffold for MAO-B engagement, and the 4-CF3-phenyl substituent of the target compound is expected to further modulate potency through electronic effects validated in other inhibitor series [4]. The absence of direct data for the target compound means this remains a class-level inference, not a confirmed differentiation point.

Neuropharmacology Enzyme Inhibition Monoamine Oxidase

PRMT5 Inhibitory Potential: Scaffold-Based Inference from a Quinolin-8-yloxy Acetamide in US Patents 10118918 and 9732072

A quinolin-8-yloxy acetamide derivative (US10118918, Compound 16) demonstrated IC50 = 5.50E+3 nM (5.5 µM) against human protein arginine N-methyltransferase 5 (PRMT5) in a biochemical assay using 20 mM Bicine buffer (pH 7.6), 1 mM TCEP, 0.005% BSG, and 0.002% Tween20 [1][2]. This patent-exemplified compound shares the identical quinolin-8-yloxy acetamide core as CAS 921884-69-7 but differs in both the quinoline substitution (lacking the 2-pyrrolidine ring) and the amide terminus (isoindolinylpropyl vs. 4-CF3-phenyl). The target compound's 4-CF3-phenyl group and pyrrolidine-modified quinoline are predicted to alter the H-bond network and steric fit within the PRMT5 SAM-binding pocket, providing a rational basis for testing this analog in PRMT5-dependent cancer models [3]. Direct PRMT5 data for CAS 921884-69-7 have not been disclosed.

Epigenetics Cancer Therapeutics Methyltransferase Inhibition

Procurement-Matched Application Scenarios for 2-{[2-(Pyrrolidin-1-yl)quinolin-8-yl]oxy}-N-[4-(trifluoromethyl)phenyl]acetamide Based on Quantitative Differentiation Evidence


Structure-Based Lead Optimization of MAO-B Inhibitors Requiring Electron-Deficient, Metabolically Stable Aryl Termini

The 4-CF3 substituent confers the strongest electron-withdrawing character and predicts enhanced metabolic stability [1]. This makes CAS 921884-69-7 the preferred choice over 4-Br, 4-OEt, or 2-F analogs when SAR exploration aims to maintain or improve MAO-B potency (class-benchmarked at IC50 < 10 nM for related chemotypes) while reducing oxidative metabolism, a common liability of lipophilic amine-containing CNS candidates.

Epigenetic Drug Discovery: PRMT5 Inhibitor Chemotype Diversification

The quinolin-8-yloxy acetamide scaffold has demonstrated low-micromolar PRMT5 inhibition (IC50 = 5.5 µM) in patent-exemplified compounds [2]. CAS 921884-69-7, combining this core with a 2-pyrrolidinyl-quinoline and 4-CF3-phenyl substitution, offers a structurally distinct template for hit-to-lead optimization targeting PRMT5-driven cancers (e.g., mantle cell lymphoma, glioblastoma), where novel chemotypes are needed to overcome resistance to SAM-competitive inhibitors.

Crystallographic Fragment Elaboration Using the PDB-Deposited JYO Ligand

The compound is deposited as non-polymer component JYO in PDB entry 7ZUN, enabling structure-based drug design teams to use its experimentally determined binding pose as a starting point for computational docking, pharmacophore modeling, or fragment-growing strategies [3]. This provides a direct structural anchor that is unavailable for the 4-Br, 4-OEt, or 4-ethyl analogs.

Physicochemical Comparator in Matched Molecular Pair Analyses

The compound serves as the maximal electron-withdrawing and high-lipophilicity reference point within the 2-(pyrrolidin-1-yl)quinolin-8-yloxy acetamide series [1]. Procurement for matched molecular pair (MMP) studies alongside CAS 921884-57-3 (2-F), 921884-63-1 (4-OEt), and 921537-74-8 (4-Et) enables systematic deconvolution of substituent effects on target potency, selectivity, and ADME properties.

Quote Request

Request a Quote for 2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}-N-[4-(trifluoromethyl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.